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3,4-Diaminobenzoic acid hydrochloride

Polybenzimidazole ABPBI fuel cell membrane

3,4-Diaminobenzoic acid hydrochloride (CAS 1571-68-2, MW 188.61 g/mol, C₇H₉ClN₂O₂) is the hydrochloride salt form of 3,4-diaminobenzoic acid (3,4-DABA), an aromatic diamine–monocarboxylic acid featuring ortho- and meta- amino substituents relative to the carboxyl group on a benzene ring. The free base (CAS 619-05-6) is supplied at ≥94–97% purity and possesses limited aqueous solubility (2.2 mg/mL at 20 °C).

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 1571-68-2
Cat. No. B3106207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzoic acid hydrochloride
CAS1571-68-2
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N)N.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H,10,11);1H
InChIKeyQACHEAFEHPVJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobenzoic Acid Hydrochloride (CAS 1571-68-2): A Defined-Salt Building Block for Heterocyclic Synthesis and High-Performance Polymers


3,4-Diaminobenzoic acid hydrochloride (CAS 1571-68-2, MW 188.61 g/mol, C₇H₉ClN₂O₂) is the hydrochloride salt form of 3,4-diaminobenzoic acid (3,4-DABA), an aromatic diamine–monocarboxylic acid featuring ortho- and meta- amino substituents relative to the carboxyl group on a benzene ring . The free base (CAS 619-05-6) is supplied at ≥94–97% purity and possesses limited aqueous solubility (2.2 mg/mL at 20 °C) . The hydrochloride salt, formed by protonation of the amine groups, is structurally characterized as 2-amino-5-carboxyanilinium chloride (C₇H₉N₂O₂⁺·Cl⁻) in the solid state, as confirmed by single-crystal X-ray diffraction [1]. This compound serves as a critical AB-type monomer for polybenzimidazole (ABPBI) synthesis and as a core scaffold—via the Dawson linker (Dbz)—in Fmoc solid-phase peptide thioester synthesis [2][3].

Why 3,4-Diaminobenzoic Acid Hydrochloride Cannot Be Interchanged with Other Diaminobenzoic Acid Isomers or Salt Forms


The 3,4-substitution pattern is structurally unique among the six possible diaminobenzoic acid isomers, enabling regiochemistry-dependent reactivity that cannot be replicated by other isomers. The ortho-relationship between the 3- and 4-amino groups is essential for cyclocondensation reactions forming benzimidazoles, quinoxalines, and the Dawson N-acylurea linker mechanism; neither 2,3-DABA (ortho-meta), 3,5-DABA (meta-meta), nor 2,5-DABA (ortho-para) can participate in the same intramolecular cyclization pathway with equivalent regiochemical outcome [1]. Furthermore, the hydrochloride salt form differs from the free base in its solid-state structure—existing as the 2-amino-5-carboxyanilinium cation with a distinct hydrogen-bonding network—affecting dissolution kinetics, recrystallization behaviour, and compatibility with polyphosphoric acid-mediated polymerizations [2]. Procurement of a regioisomer or incorrect salt form therefore risks failed syntheses, altered polymer molecular weight distributions, or inactive biological derivatives.

Quantitative Differentiation Evidence for 3,4-Diaminobenzoic Acid Hydrochloride vs. Closest Analogs and Alternatives


AB-Type Monomer for Polybenzimidazole: Single-Component vs. Dual-Monomer (AA-BB) Polymerization Systems

3,4-Diaminobenzoic acid (and its hydrochloride/dihydrochloride salt) is the defining AB-type monomer for synthesizing poly(2,5-benzimidazole) (ABPBI) via self-polycondensation. This contrasts with the conventional AA-BB approach using 3,3′,4,4′-tetraaminobiphenyl (TAB) plus a dicarboxylic acid (e.g., isophthalic acid), which requires precise 1:1 stoichiometric control [1]. ABPBI synthesized from 3,4-DABA exhibits thermal stability up to 500 °C, proton conductivity in the range 10⁻²–10⁻¹ S/cm at >100 °C after H₃PO₄ doping, and delivers ~200 mW/cm² fuel cell power density at 200 °C under atmospheric pressure without humidification [2]. Inherent viscosity values as high as ~16 dL/g in concentrated H₂SO₄ have been reported for high-molecular-weight ABPBI from recrystallized DABA [3]. Critically, the DABA monomer is less expensive, commercially available, and non-carcinogenic, whereas TAB is classified as a suspected carcinogen (H350, H410) [4][5].

Polybenzimidazole ABPBI fuel cell membrane polycondensation

Crystal Structure and Zwitterionic Character: 3,4-DABA vs. 3,5-DABA Isomer

A direct crystallographic comparison between 3,4-DABA and its positional isomer 3,5-DABA reveals fundamentally different solid-state architectures. 3,4-DABA crystallizes in the monoclinic C2/c space group with unit cell parameters a = 22.564(5) Å, b = 3.940(1) Å, c = 15.176(3) Å, β = 103.99(3)°, and exists as a zwitterion in the solid state—the carboxylic acid proton is transferred to one amino group [1]. In contrast, 3,5-DABA crystallizes in the monoclinic P21/c space group with a = 9.150(2) Å, b = 4.886(2) Å, c = 15.763(3) Å, β = 98.56(3)°, and forms centrosymmetric dimers via pairwise carboxylic acid hydrogen bonds [1]. The IR spectrum of 3,4-DABA directly reflects its zwitterionic structure, a feature absent in the 3,5-isomer [1]. For the hydrochloride salt (CAS 1571-68-2), the crystal structure confirms the 2-amino-5-carboxyanilinium cation (C₇H₉N₂O₂⁺·Cl⁻) with protonation specifically at the meta-N atom relative to the carboxyl group [2].

Crystallography solid-state structure zwitterion hydrogen bonding

Aminopeptidase Inhibition: 3,4-DABA Derivatives Show Submicromolar Potency with Subfamily Selectivity

A systematic structure–activity relationship (SAR) study of 3,4-diaminobenzoic acid derivatives identified submicromolar inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, IRAP), enzymes critically involved in antigen processing and immune regulation [1]. The most potent derivatives achieved IC₅₀ = 237 nM against ERAP2 and IC₅₀ = 105 nM against IRAP, while a lead compound showed IC₅₀ = 33 ± n/a nM against ERAP1 in a separate assay [1][2]. Cell-based assays confirmed that these lead compounds downregulate macrophage activation induced by lipopolysaccharide and interferon-γ, as well as cross-presentation by bone marrow-derived dendritic cells [1]. The 3,4-diamino substitution pattern is structurally essential: a co-crystallization study of ERAP2 with a medium-activity 3,4-DABA inhibitor and a poorly active hydroxamic acid derivative confirmed that the 3,4-diamine geometry governs binding pocket occupancy [3]. While these data pertain to derivatives rather than the unsubstituted parent acid, the 3,4-regiochemistry of the core scaffold is the prerequisite for inhibitory activity—isomeric 2,3- or 3,5-DABA derivatives were not reported to exhibit comparable potency within this enzyme subfamily.

ERAP2 IRAP aminopeptidase inhibitor immunoregulation medicinal chemistry

Dawson Linker (Dbz) Chemistry: Regiochemical Requirement for Fmoc-SPPS Peptide Thioester Synthesis

3,4-Diaminobenzoic acid is the core scaffold of the Dawson linker (Dbz), the most widely adopted strategy for generating peptide thioester surrogates in Fmoc solid-phase peptide synthesis (SPPS) [1]. The mechanism depends critically on the 3,4-diamine arrangement: one amine is deactivated (as an N-acylurea upon treatment with p-nitrophenylchloroformate), while the ortho-amine participates in the key cyclization step [2]. A modified second-generation linker, Fmoc-MeDbz-OH, builds directly on this 3,4-DABA scaffold [3]. A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids achieved pure product yields of 40–94% without any purification beyond precipitation (except for histidine), and was applied to prepare preloaded diaminobenzoate resin [4]. Unusual amino acid derivatives including (2-naphthyl)alanine (50% yield) and 6-aminohexanoic acid derivatives (65% yield) were also synthesized via this route [4]. Alternative linkers such as 4-amino-3-nitrobenzoic acid (Dbz(NO₂)) were developed for microwave-assisted synthesis but require an additional on-resin reduction step with SnCl₂ to regenerate the active Dbz form, adding process complexity [5].

Solid-phase peptide synthesis Fmoc chemistry thioester native chemical ligation linker

Hydrochloride Salt Solubility and Handling Advantages in High-Molecular-Weight ABPBI Synthesis vs. Free Base

The hydrochloride (and dihydrochloride) salt form of 3,4-DABA provides a critical advantage for synthesizing high-molecular-weight ABPBI. The free base has limited water solubility of 2.2 mg/mL at 20 °C , which restricts aqueous recrystallization as a purification method. In contrast, 3,4-diaminobenzoic acid dihydrochloride was recrystallized from aqueous hydrochloric acid solution and directly used as the AB-monomer to synthesize high-molecular-weight poly(2,5-benzimidazole) (ABPBI) [1]. This salt-form approach enabled the preparation of ABPBI/carbon nanotube composite films with tensile toughness of ~200 MPa, approaching that of natural spider silk (~215 MPa), and electrical conductivities of 2.53 × 10⁻¹ S/cm for MWCNT composites [1]. By comparison, ABPBI film without CNT reinforcement showed electrical conductivity of only 4.81 × 10⁻⁶ S/cm, and was non-proton-conducting without acid impregnation [1]. The enhanced solubility of the hydrochloride salt in the aqueous HCl recrystallization medium facilitates monomer purification, which is essential for achieving the ultra-high inherent viscosity values (up to ~16 dL/g) reported for premium ABPBI [2].

Polymer synthesis ABPBI monomer purification recrystallization molecular weight

MALDI Matrix Performance for Oligonucleotide Analysis: 3,4-DABA vs. 3,5-DABA

Both 3,4-diaminobenzoic acid and 3,5-DABA have been evaluated as MALDI matrices for oligonucleotide analysis. A direct comparative study demonstrated that both isomers enable good-quality mass spectra of oligonucleotides without extra desalting, but the 3,4-isomer (DABA) exhibited the additional benefit of simultaneously reducing sodium ion adducts when combined with sol-gel sample supports [1]. When DABA was doped into sol-gel materials to generate a homogeneous DABA/sol-gel hybrid film as the sample substrate, analyte signals were evenly distributed across the substrate surface (addressing the "sweet spot" problem observed with conventional dried-droplet deposition), and the presence of 0.1% SDS in the sample solution was tolerated without spectral degradation [1]. The largest detectable oligonucleotide size was 72 mer, and the detection limit for a 24-mer oligonucleotide reached 20 fmol [1]. The performance of DABA as a MALDI matrix is attributed to its good molar absorptivity at the 337 nm N₂ laser wavelength, a property shared with 3,5-DABA, but the 3,4-substitution pattern appears to confer superior compatibility with sol-gel hybrid material fabrication [1][2].

MALDI-TOF mass spectrometry oligonucleotide matrix desalting

Validated Application Scenarios Where 3,4-Diaminobenzoic Acid Hydrochloride Provides Quantifiable Advantage


High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC) Electrolyte Fabrication

3,4-Diaminobenzoic acid hydrochloride is the preferred monomer for synthesizing poly(2,5-benzimidazole) (ABPBI), which serves as the polymer electrolyte membrane in HT-PEMFCs operating at 140–200 °C. The AB-type self-polycondensation eliminates the stoichiometric imbalance that plagues AA-BB PBI systems, while the non-carcinogenic nature of the monomer reduces occupational health burdens compared to TAB-based routes [1]. H₃PO₄-doped ABPBI membranes deliver proton conductivity of 10⁻²–10⁻¹ S/cm above 100 °C and fuel cell power density of ~200 mW/cm² at 200 °C without external humidification—performance metrics that directly translate to system-level efficiency gains [2]. The hydrochloride/dihydrochloride salt form enables aqueous HCl recrystallization for monomer purification, a critical step for achieving the high inherent viscosity (up to ~16 dL/g) needed for mechanically robust membranes [3].

Fmoc-Based Solid-Phase Peptide Thioester Synthesis via the Dawson Linker

The Dawson linker (Dbz), derived from 3,4-diaminobenzoic acid, is the standard tool for generating peptide α-thioesters by Fmoc-SPPS for subsequent native chemical ligation (NCL). The ortho-diamine geometry is mechanistically required for on-resin N-acylurea formation and subsequent thioesterification [1]. Using the one-step 3-(Fmoc-amino acid)-3,4-DABA synthesis method, preloaded diaminobenzoate resins are obtained in 40–94% yield without chromatographic purification [2]. This efficiency is not accessible with 4-amino-3-nitrobenzoic acid (Dbz(NO₂)), which demands an additional on-resin SnCl₂ reduction step [3]. Laboratories engaged in chemical protein synthesis or production of peptide thioester building blocks should specifically procure the 3,4-DABA scaffold to maintain compatibility with established Dawson linker protocols.

ERAP/IRAP Aminopeptidase Inhibitor Medicinal Chemistry Programs

For drug discovery programs targeting the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, IRAP)—enzymes validated in autoimmune disease, cancer immunotherapy, and viral infection pathogenesis—the 3,4-diaminobenzoic acid core is the only regioisomer that has yielded submicromolar inhibitors [1]. Lead compounds from this series achieved IC₅₀ values of 237 nM (ERAP2), 105 nM (IRAP), and 33 nM (ERAP1), with demonstrated cell-based immunomodulatory activity including downregulation of LPS/IFN-γ-induced macrophage activation [1]. Co-crystallization with ERAP2 confirmed that the 3,4-diamine geometry governs active-site occupancy [2]. Procurement of the 3,4-substitution pattern—not 2,3- or 3,5-isomers—is mandatory to preserve the pharmacophore required for enzyme engagement.

MALDI-TOF MS Analysis of Oligonucleotides with Integrated Desalting

3,4-Diaminobenzoic acid functions as an effective MALDI matrix for oligonucleotide analysis, with the distinct advantage of enabling homogeneous DABA/sol-gel hybrid film fabrication that eliminates the "sweet spot" signal heterogeneity of conventional dried-droplet deposition [1]. The method simultaneously reduces sodium ion adducts, tolerates up to 0.1% SDS in the sample solution, achieves a detection limit of 20 fmol for 24-mer oligonucleotides, and accommodates oligonucleotides up to 72 mer in length [1]. While 3,5-DABA is also effective as a MALDI matrix for oligonucleotides, only the 3,4-isomer has been demonstrated in the combined SGALDI (sol-gel-assisted laser desorption/ionization) format with homogeneous signal distribution [1]. Analytical core facilities and QC laboratories using MALDI-TOF for oligonucleotide characterization should select 3,4-DABA when implementing integrated desalting SGALDI workflows.

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